molecular formula C13H20N4 B1491747 6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine CAS No. 1542049-54-6

6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine

Cat. No.: B1491747
CAS No.: 1542049-54-6
M. Wt: 232.32 g/mol
InChI Key: PCRYCMFVAVHXIX-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine is a useful research compound. Its molecular formula is C13H20N4 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Biological Activity

6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, therapeutic applications, and comparative efficacy with similar compounds is crucial for its development in pharmacology.

Chemical Structure and Properties

The compound has a unique structural configuration that includes an azepane ring and a cyclopropyl group attached to a pyrimidine backbone. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It interacts with specific enzymes and receptors, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can affect cellular processes.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems and cellular signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility in treating infections.
  • Neuroprotective Effects : Its interaction with neurotransmitter receptors suggests possible applications in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameActivity TypeReference
This compoundAnticancer
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepaneAntimicrobial
2-(Azepan-1-yl)-6-phenylpyrimidineNeuroprotective

Case Study Insights

A study highlighted in PubMed Central examined the structure–activity relationship (SAR) of pyrimidine derivatives, including those similar to this compound. The findings suggested that modifications at specific positions on the pyrimidine ring significantly influenced biological activity against ESKAPE pathogens, underscoring the importance of structural nuances in drug design .

Properties

IUPAC Name

6-(azepan-1-yl)-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c14-11-9-12(16-13(15-11)10-5-6-10)17-7-3-1-2-4-8-17/h9-10H,1-8H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRYCMFVAVHXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2)N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.